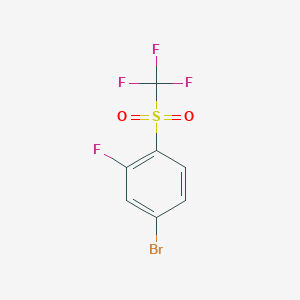

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene

CAS No.:

Cat. No.: VC17575462

Molecular Formula: C7H3BrF4O2S

Molecular Weight: 307.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3BrF4O2S |

|---|---|

| Molecular Weight | 307.06 g/mol |

| IUPAC Name | 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene |

| Standard InChI | InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(5(9)3-4)15(13,14)7(10,11)12/h1-3H |

| Standard InChI Key | YSSZDMPAUIKCLF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is C₇H₃BrF₄O₂S, with a molecular weight of 315.06 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: the numbering begins at the sulfonyl group (position 1), followed by fluorine at position 2 and bromine at position 4. Key structural features include:

-

Trifluoromethylsulfonyl group (-SO₂CF₃): A strong electron-withdrawing group that enhances electrophilic substitution resistance and stabilizes negative charges.

-

Halogen substituents: Bromine and fluorine introduce steric bulk and modulate reactivity through inductive effects.

The compound’s Canonical SMILES representation is C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)Br, and its InChIKey is PAQRXHJWQZYBFP-UHFFFAOYSA-N.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of 4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene can be approached through sequential functionalization of the benzene ring. A plausible retrosynthetic pathway involves:

-

Introduction of the trifluoromethylsulfonyl group via sulfonation.

-

Bromination at the para position.

-

Fluorination at the ortho position.

Sulfonation of Benzene Derivatives

The trifluoromethylsulfonyl group is typically introduced through Friedel-Crafts sulfonation using trifluoromethanesulfonic anhydride [(CF₃SO₂)₂O] under acidic conditions . For example, reacting benzene with (CF₃SO₂)₂O in the presence of AlCl₃ yields 1-(trifluoromethylsulfonyl)benzene.

Bromination

Bromination is achieved via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonyl group directs bromination to the para position due to its strong meta-directing nature .

Fluorination

Ortho-fluorination can be accomplished using the Schiemann reaction, where a diazonium salt intermediate is treated with fluoroboric acid (HBF₄) to yield the fluoro-substituted product . For instance, diazotization of a 2-amino precursor followed by thermal decomposition of the diazonium tetrafluoroborate generates the fluorine substituent.

Industrial-Scale Considerations

Industrial production emphasizes cost efficiency and safety. Key steps include:

-

Continuous-flow reactors to manage exothermic reactions during sulfonation and bromination.

-

Distillation and recrystallization for purification, ensuring >98% purity.

Physicochemical Properties

The compound’s properties are influenced by its electronegative substituents:

The trifluoromethylsulfonyl group contributes to high thermal stability and resistance to oxidation, while bromine enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene serves as a precursor in the synthesis of:

-

Kinase inhibitors: The sulfonyl group mimics phosphate moieties in ATP-binding pockets.

-

Antibacterial agents: Fluorine and bromine enhance membrane permeability and target binding .

Agrochemicals

The compound’s halogenated structure is leveraged in herbicides and pesticides, where electron-withdrawing groups improve metabolic stability.

Material Science

Incorporated into polymers, it enhances flame retardancy and dielectric properties due to sulfur and fluorine content.

Future Research Directions

-

Catalytic Fluorination: Developing Pd-catalyzed C–F bond formation to improve regioselectivity.

-

Green Chemistry: Replacing Br₂ with N-bromosuccinimide (NBS) in bromination steps.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume